molecular formula C8H16O B1599202 4-Methyl-4-hepten-3-ol CAS No. 81280-12-8

4-Methyl-4-hepten-3-ol

Cat. No.: B1599202
CAS No.: 81280-12-8
M. Wt: 128.21 g/mol
InChI Key: CVBRKUMLJLIZGY-VOTSOKGWSA-N
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Description

4-Methyl-4-hepten-3-ol is a chemical compound with the molecular formula C8H16O . It has an average mass of 128.212 Da and a monoisotopic mass of 128.120117 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure also includes a double bond, which is indicated by the ‘4E’ in its name .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.2120 . Other physical and chemical properties such as boiling point, melting point, and vapor pressure can be estimated using various methods .

Scientific Research Applications

Peroxyl Radical Scavenging Activity

The structural properties and radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol, a compound structurally related to 4-Methyl-4-hepten-3-ol, have been studied. The compound exhibits significant anti-peroxyl radical activity, comparable to prominent antioxidants like linalool. Theoretical calculations using Density Functional Theory (DFT) support the relevance of the Hydrogen Atom Transfer (HAT) mechanism in its peroxyl-radical-scavenging activity (Stobiecka et al., 2016).

Chemical Synthesis and Analysis

Studies involving compounds structurally similar to this compound include the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, demonstrating applications in chemical synthesis and spectroscopic analysis. This includes applications as a laboratory reagent and in quantum mechanical calculations for optical parameters (Praveenkumar et al., 2021).

Application in Food Chemistry

The compound 5-methyl-(E)-2-hepten-4-one, similar to this compound, has been studied in the context of hazelnut oils and hazelnuts. Its presence in hazelnut oils indicates its potential as a marker for food quality and flavor, particularly following thermal treatment (Pfnuer et al., 1999).

Biological Functions

Related compounds such as 6-Methyl-5-hepten-2-one play a role in biological functions, such as serving as an alarm pheromone in Formica species. This indicates a potential application of this compound in studying insect behavior and communication (Duffield et al., 1977).

Atmospheric Chemistry

Research into similar unsaturated alcohols, like 6-methyl-5-hepten-2-ol, has implications in atmospheric chemistry, particularly in reactions with ozone and OH radicals. This suggests a possible role for this compound in atmospheric processes and pollutant formation (Bernard et al., 2012).

Safety and Hazards

When handling 4-Methyl-4-hepten-3-ol, it’s important to avoid breathing in its vapors and to use it only in well-ventilated areas . It’s also recommended to keep the compound away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

(E)-4-methylhept-4-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRKUMLJLIZGY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81280-12-8
Record name 4-Methyl-4-hepten-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081280128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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